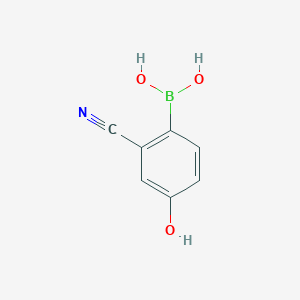

(2-Cyano-4-hydroxyphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

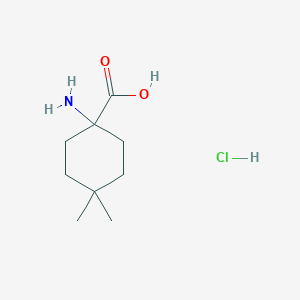

“(2-Cyano-4-hydroxyphenyl)boronic acid” is a boronic acid derivative that contains a cyano and a hydroxy group on the benzene ring . The chemical formula of this compound is C7H6BNO3 . It is a powder with a molecular weight of 162.94 .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid prodrugs of crizotinib proved to be a good approach for reverting the problems associated with crizotinib .Molecular Structure Analysis

The molecular structure of “this compound” is determined by 11B NMR spectroscopy . This method is used to determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d, l -hydrobenzoin as prototypical diols .Chemical Reactions Analysis

Boronic acids, such as “this compound”, have been employed for diol binding with differing substitution of the phenyl ring . The reaction conditions include the use of Boc2O, DMAP, CH2Cl2, and other reagents .Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 162.94 . It has a storage temperature of 4 degrees Celsius .科学的研究の応用

Boronic Acid Catalysis

Boronic acids, including (2-Cyano-4-hydroxyphenyl)boronic acid, are recognized for their catalytic properties in organic reactions. They can activate hydroxy functional groups, enabling transformations into useful products under mild conditions. This catalytic activation of carboxylic acids leads to the formation of amides, cycloadditions, and conjugate additions. Similarly, alcohols can be activated to form carbocation intermediates for Friedel-Crafts-type reactions. Boronic acid catalysis (BAC) promotes electrophilic and nucleophilic modes of activation in various organic reactions, displaying high atom-economy and mild, selective conditions (Hall, 2019).

Enantioselective Aza-Michael Additions

The versatility of boronic acid extends to the field of enantioselective reactions. For instance, 3-borono-BINOL, a chiral boronic acid catalyst, enables the aza-Michael addition of hydroxamic acid to quinone imine ketals. This reaction pathway opens the route to densely functionalized cyclohexanes, underlining the significant role of boronic acid in organic synthesis and molecular recognition (Hashimoto, Gálvez, & Maruoka, 2015).

Biomedical Applications

Boronic acid-containing polymers, derived from boronic acids, have been employed in various biomedical applications such as the treatment of HIV, obesity, diabetes, and cancer. These polymers are characterized by their unique reactivity, solubility, and responsive nature, offering a promising avenue for the development of new biomaterials (Cambre & Sumerlin, 2011).

Sensing Applications

Boronic acids are utilized in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions facilitate their use in homogeneous assays, heterogeneous detection, biological labeling, protein manipulation, and the development of therapeutics. The reversible covalent bonding with diols makes boronic acids particularly useful in the selective recognition of cell-surface glycoconjugates (Lacina, Skládal, & James, 2014).

Safety and Hazards

作用機序

Target of Action

The primary target of (2-Cyano-4-hydroxyphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of organoboron compounds with organic halides or pseudohalides .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a key biochemical pathway for the formation of carbon-carbon bonds . This pathway is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . This allows for the creation of a wide range of organic compounds with diverse structures and properties .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the compound’s stability and efficacy .

特性

IUPAC Name |

(2-cyano-4-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQFSZVOFOQNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)

![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)

![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)

![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)

![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)